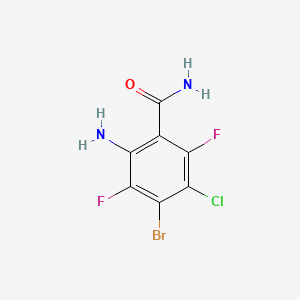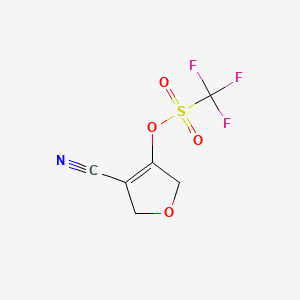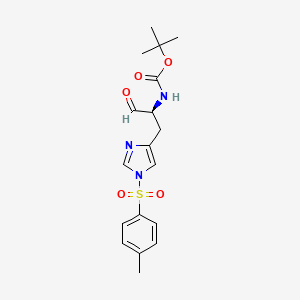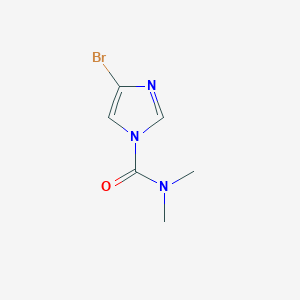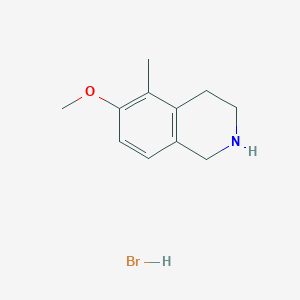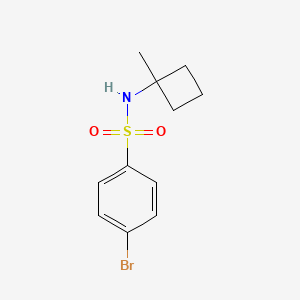
4-Bromo-N-(1-methylcyclobutyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-N-(1-methylcyclobutyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes like carbonic anhydrase. The presence of a bromine atom and a methylcyclobutyl group in its structure makes this compound unique and potentially useful in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(1-methylcyclobutyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 1-methylcyclobutylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more rigorous purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
4-Bromo-N-(1-methylcyclobutyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Formation of new sulfonamide derivatives.
Oxidation Reactions: Formation of sulfonic acids or sulfonyl chlorides.
Reduction Reactions: Formation of primary or secondary amines.
科学研究应用
4-Bromo-N-(1-methylcyclobutyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry:
Biological Studies: Employed in studying the inhibition of bacterial growth by targeting bacterial enzymes.
Industrial Applications: Used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
作用机制
The mechanism of action of 4-Bromo-N-(1-methylcyclobutyl)benzenesulfonamide involves the inhibition of specific enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and vice versa. This inhibition can lead to a decrease in intraocular pressure in the case of glaucoma or interfere with the pH regulation in cancer cells, leading to their death .
相似化合物的比较
Similar Compounds
4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide: Similar structure but with a methoxybenzyl group instead of a methylcyclobutyl group.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Contains a fluorophenyl group instead of a methylcyclobutyl group.
4-Bromo-N-(piperidin-4-yl)benzenesulfonamide: Contains a piperidinyl group instead of a methylcyclobutyl group.
Uniqueness
The uniqueness of 4-Bromo-N-(1-methylcyclobutyl)benzenesulfonamide lies in its specific structural features, such as the presence of a methylcyclobutyl group, which can influence its binding affinity and selectivity towards certain enzymes. This makes it a valuable compound for designing targeted enzyme inhibitors with potential therapeutic applications.
属性
分子式 |
C11H14BrNO2S |
|---|---|
分子量 |
304.21 g/mol |
IUPAC 名称 |
4-bromo-N-(1-methylcyclobutyl)benzenesulfonamide |
InChI |
InChI=1S/C11H14BrNO2S/c1-11(7-2-8-11)13-16(14,15)10-5-3-9(12)4-6-10/h3-6,13H,2,7-8H2,1H3 |
InChI 键 |
RILJPDBVSFZPQH-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC1)NS(=O)(=O)C2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


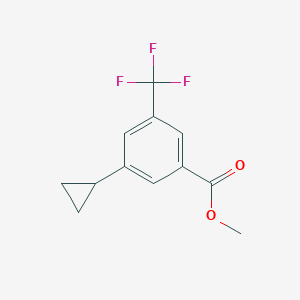

![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B13918773.png)
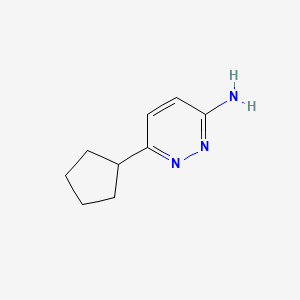
![Naphtho[1,2-b]benzofuran-9-ylboronic acid](/img/structure/B13918777.png)



